N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and dimethoxyphenyl groups: These groups are introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors or continuous flow systems.
Chemical Reactions Analysis
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(2,3-dimethoxyphenyl)methyl]-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups can have similar pharmacological properties.
Dimethoxyphenyl derivatives: These compounds may also share similar chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O5/c1-28-13-18-21(27-28)23(32)30(12-15-7-9-17(25)10-8-15)24(33)29(18)14-20(31)26-11-16-5-4-6-19(34-2)22(16)35-3/h4-10,13H,11-12,14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYWANMOIXRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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